(1,2-13C2)tetradecanoic acid
Overview
Description
It is a common saturated fatty acid found in various natural sources such as nutmeg, palm kernel oil, coconut oil, and butter fat. The compound is characterized by the presence of two carbon-13 isotopes at the first and second carbon positions, making it useful in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myristic acid-1,2-13C2 typically involves the incorporation of carbon-13 isotopes into the myristic acid molecule. This can be achieved through the use of labelled precursors such as 13C-labelled methanol and 13C-labelled bromoacetic acid. The reaction conditions often involve standard organic synthesis techniques, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of myristic acid-1,2-13C2 is generally carried out by specialized chemical companies that have the capability to handle isotopic labelling. The process involves the large-scale synthesis of the compound using labelled precursors and purification techniques to ensure high isotopic purity and chemical purity .
Chemical Reactions Analysis
Types of Reactions
(1,2-13C2)tetradecanoic acid undergoes various chemical reactions typical of fatty acids. These include:
Oxidation: this compound can be oxidized to form myristic acid derivatives.
Reduction: The compound can be reduced to form myristyl alcohol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Esterification reactions typically use alcohols and acid catalysts, while amidation reactions use amines.
Major Products Formed
Oxidation: Myristic acid derivatives.
Reduction: Myristyl alcohol.
Substitution: Myristic acid esters and amides.
Scientific Research Applications
(1,2-13C2)tetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand fatty acid metabolism.
Biology: Employed in studies involving lipid biochemistry and membrane dynamics.
Medicine: Utilized in research on drug delivery systems and the role of fatty acids in health and disease.
Industry: Applied in the development of isotopically labelled compounds for various industrial applications
Mechanism of Action
The mechanism of action of myristic acid-1,2-13C2 involves its incorporation into biological systems where it can be tracked using nuclear magnetic resonance (NMR) spectroscopy. The carbon-13 isotopes allow for detailed studies of metabolic pathways and the interaction of fatty acids with proteins and other biomolecules. Molecular targets include enzymes involved in fatty acid metabolism and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
Myristic acid: The unlabelled form of myristic acid.
Lauric acid: A saturated fatty acid with a similar structure but shorter carbon chain.
Palmitic acid: A saturated fatty acid with a longer carbon chain.
Uniqueness
(1,2-13C2)tetradecanoic acid is unique due to its isotopic labelling, which allows for its use in detailed metabolic studies and NMR spectroscopy. This makes it particularly valuable in research settings where precise tracking of fatty acid pathways is required .
Properties
IUPAC Name |
(1,2-13C2)tetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-SBAVNFSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583984 | |
Record name | (1,2-~13~C_2_)Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-20-0 | |
Record name | (1,2-~13~C_2_)Tetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myristic acid-1,2-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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